(2S)-3-hydroxy-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5R,6R)-4-hydroxy-6-methyl-5-(methylamino)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid
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Overview
Description
(2S)-3-hydroxy-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5R,6R)-4-hydroxy-6-methyl-5-(methylamino)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid is a member of the pradimicin family, which is a novel class of broad-spectrum antifungal compounds. These compounds are characterized by their unique structure, which includes an aglycone of dihydrobenzo(alpha)naphthacenequinone with substitutions by a D-amino acid and hexose sugar . This compound, specifically, is a D-serine analog of pradimicin A, produced by the actinomycete Actinomadura hibisca .
Preparation Methods
(2S)-3-hydroxy-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5R,6R)-4-hydroxy-6-methyl-5-(methylamino)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid is produced via directed biosynthesis. This involves the substitution of D-serine for D-alanine in the 15-position of pradimicin A. The substitution is achieved by adding D-serine to the culture medium of Actinomadura hibisca PI57-2 . The fermentation broth is then processed through various steps, including acidification, extraction, and high-performance liquid chromatography (HPLC) to isolate and purify the compound .
Chemical Reactions Analysis
(2S)-3-hydroxy-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5R,6R)-4-hydroxy-6-methyl-5-(methylamino)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formaldehyde for reductive alkylation, which yields N,N-dimethylpradimicin derivatives . The major products formed from these reactions are various dimethylpradimicin compounds, which exhibit improved water solubility and antifungal activity .
Scientific Research Applications
(2S)-3-hydroxy-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5R,6R)-4-hydroxy-6-methyl-5-(methylamino)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has broad-spectrum in vitro antifungal activity against Candida species, Cryptococcus neoformans, Aspergillus species, dematiaceous molds, and the Zygomycetes . Initial in vivo studies indicate that pradimicins have antifungal activity against experimental murine disseminated candidiasis and disseminated aspergillosis . Additionally, pradimicins possess a novel mechanism of action, making them potential candidates for further research and development in antifungal therapies .
Mechanism of Action
The mechanism of action of pradimicin FA 1 involves specific binding recognition to terminal D-mannosides of the cell wall of Candida albicans. This binding results in the formation of a ternary complex consisting of D-mannoside, pradimicin, and calcium, which leads to the disruption of the integrity of the fungal cell membrane . This unique mechanism makes pradimicin FA 1 an effective antifungal agent with a broad spectrum of activity .
Comparison with Similar Compounds
(2S)-3-hydroxy-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5R,6R)-4-hydroxy-6-methyl-5-(methylamino)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid is part of a family of compounds that includes pradimicins A, B, C, D, E, and FA-2. These compounds share a similar core structure but differ in their specific substitutions and modifications . For example, pradimicin FA 2 is the des-N-methyl analog of pradimicin FA 1 . Compared to other antifungal agents, pradimicins possess a unique mechanism of action and broad-spectrum activity, making them distinct and valuable in the field of antifungal research .
Properties
CAS No. |
131426-58-9 |
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Molecular Formula |
C40H44N2O19 |
Molecular Weight |
856.8 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5R,6R)-4-hydroxy-6-methyl-5-(methylamino)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C40H44N2O19/c1-11-5-17-24(31(50)21(11)37(54)42-18(9-43)38(55)56)23-15(8-16-25(32(23)51)28(47)14-6-13(57-4)7-19(44)22(14)27(16)46)29(48)35(17)60-40-36(33(52)26(41-3)12(2)59-40)61-39-34(53)30(49)20(45)10-58-39/h5-8,12,18,20,26,29-30,33-36,39-41,43-45,48-53H,9-10H2,1-4H3,(H,42,54)(H,55,56)/t12-,18+,20-,26+,29+,30+,33+,34-,35+,36-,39+,40+/m1/s1 |
InChI Key |
IABQXKYWFNKIFA-HBFDRNORSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@@H](CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)NC |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)OC7C(C(C(CO7)O)O)O)O)NC |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)OC7C(C(C(CO7)O)O)O)O)NC |
Synonyms |
pradimicin FA 1 pradimicin FA-1 |
Origin of Product |
United States |
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